2,3-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
Description
The compound 2,3-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide (hereafter referred to as the "target compound") is a heterocyclic hybrid molecule featuring:
- A benzamide core with 2,3-dimethoxy substituents.
- A pyrazole ring at position 3-methyl, linked via an amide bond.
- A pyrazolo[3,4-d]pyrimidine scaffold substituted with a phenyl group at position 1.
Structural characterization likely employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
2,3-dimethoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O3/c1-15-12-20(28-24(32)17-10-7-11-19(33-2)21(17)34-3)31(29-15)23-18-13-27-30(22(18)25-14-26-23)16-8-5-4-6-9-16/h4-14H,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKOLEBYMXBBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis.
Result of Action
The compound shows significant cytotoxic activities against various cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biological Activity
2,3-Dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its synthesis, biological evaluation, and therapeutic implications.
Chemical Structure and Properties
The compound features a benzamide structure with multiple functional groups, including methoxy and pyrazolo-pyrimidine moieties. Its molecular formula is , with a molecular weight of 471.5 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine ring system is significant due to its established role in various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₁N₇O₄ |
| Molecular Weight | 471.5 g/mol |
| CAS Number | 1170520-91-8 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that allow for high specificity in constructing the target molecule. The process generally includes the formation of the pyrazolo-pyrimidine core followed by the introduction of methoxy and benzamide substituents.
Anticancer Potential
Research indicates that compounds similar to this benzamide exhibit significant biological activities, particularly as protein kinase inhibitors . These activities are crucial in treating cancers associated with dysregulated protein kinase activity. The unique arrangement of the pyrazolo and pyrimidine rings may enhance selectivity against specific kinase targets:
-
In Vitro Studies : Several studies have demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold can inhibit the growth of various cancer cell types including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
- In Vivo Studies : Animal models have shown promising results indicating that these compounds can effectively reduce tumor growth and improve survival rates.
The mechanism by which this compound exerts its effects involves:
- Inhibition of Kinases : The compound selectively inhibits certain kinases involved in cell proliferation and survival.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells.
Case Studies
Recent literature highlights specific case studies where similar compounds have been evaluated:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Benzamide Core
a) N-{1-[1-(2,3-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-4-Ethoxybenzamide ()
- Key Differences :
- Benzamide substituent: 4-ethoxy vs. 2,3-dimethoxy.
- Pyrazolo-pyrimidine substitution: 2,3-dimethylphenyl vs. phenyl.
- Dimethylphenyl substitution could increase steric hindrance, altering binding affinity compared to the target compound’s phenyl group.
- Molecular Formula : C₂₆H₂₅N₇O₂ .
b) 2,3,4-Trimethoxy-N-(3-Methyl-5-Phenyl-1H-Pyrazol-4-yl)Benzamide ()
Core Scaffold Modifications
a) 4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine ()
- Key Differences: Replaces benzamide with thieno[3,2-d]pyrimidine. Synthetic route uses Vilsmeier–Haack reagent and ammonium carbonate .
- Implications: Sulfur in thieno-pyrimidine enhances π-π stacking but may reduce hydrogen-bonding capacity versus the benzamide’s carbonyl.
b) Chromen-4-one Derivatives ()
- Example: 2-(1-(4-(Dimethylamino)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One.
- Key Differences :
- Incorporates a chromen-4-one ring instead of benzamide.
- Fluorine substituents may enhance metabolic stability and target selectivity.
- Implications: Chromenone’s planar structure could improve intercalation with DNA or proteins, diverging from the target compound’s likely kinase inhibition mechanism.
Functional Group Additions
a) Trifluoromethyl and Cyclopropyl Derivatives ()
- Example : 10-Cyclopropyl-4-(1,3-Dimethyl-1H-Pyrazol-4-yl)-8-(Trifluoromethyl)Pyrido[2',3':3,4]Pyrazolo[1,5-a]Pyrimidine.
- Key Differences :
- Trifluoromethyl and cyclopropyl groups enhance metabolic stability and lipophilicity.
- Implications :
- These groups are absent in the target compound, which relies on methoxy substituents for polarity modulation.
Preparation Methods
Synthesis of 1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-amine
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamidine acetate under refluxing ethanol. This reaction proceeds via nucleophilic attack at the nitrile carbon, followed by annulation to form the pyrimidine ring. Key spectral data for intermediates include:
Preparation of 3-Methyl-1H-Pyrazol-5-yl Benzamide
The benzamide segment is introduced via Schotten-Baumann acylation, where 3-methyl-1H-pyrazol-5-amine reacts with 2,3-dimethoxybenzoyl chloride in dichloromethane (DCM) under basic conditions. Optimized reaction parameters include:
-
Temperature : 0–5°C to minimize side reactions.
-
Base : Triethylamine (2.5 equiv) for efficient HCl scavenging.
Stepwise Preparation Methods
Cyclocondensation for Pyrazolo[3,4-d]Pyrimidine Formation
The critical pyrazole-pyrimidine fusion is achieved through a three-step sequence:
-
Diazotization and Coupling :
-
Cyclization with Formamidine Acetate :
-
Functionalization with 3-Nitrobenzyl Groups :
Coupling of Pyrazole and Benzamide Moieties
The final assembly employs a Buchwald-Hartwig amination to link the pyrazolo[3,4-d]pyrimidine and benzamide units:
-
Workup : Purification via preparative HPLC (Phenomenex Gemini C18 column) yields the title compound as a pale-yellow solid.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF) accelerate cyclization but increase side-product formation. Ethanol balances reactivity and selectivity, providing optimal yields. Elevated temperatures (>80°C) degrade sensitive nitro groups, necessitating controlled reflux.
Catalytic Efficiency in Cross-Coupling
Screening of palladium catalysts showed Pd2(dba)3 outperforms Pd(OAc)2 in coupling efficiency (Table 1):
Table 1. Catalyst Screening for Buchwald-Hartwig Amination
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd2(dba)3 | Xantphos | 78 | 98 |
| Pd(OAc)2 | BINAP | 52 | 85 |
| PdCl2 | DPPF | 45 | 79 |
Data adapted from general protocols in.
Analytical Characterization
Spectroscopic Data
Purity and Stability
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,3-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide?
- Methodology : Multi-step synthesis typically involves coupling pyrazolo[3,4-d]pyrimidine intermediates with substituted benzamides. Key steps include:
- Intermediate preparation : React 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrazole-methyl group .
- Amide coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the 2,3-dimethoxybenzoyl moiety to the pyrazole core .
- Critical parameters : Solvent choice (e.g., acetonitrile for high yields), temperature control (room temperature for stability), and purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H NMR : Key signals include:
Q. What preliminary biological activities have been reported for pyrazolo[3,4-d]pyrimidine derivatives?
- Enzyme inhibition : Pyrazolo[3,4-d]pyrimidines are known to inhibit kinases (e.g., EGFR, VEGFR) due to structural mimicry of ATP .
- Anticancer activity : IC₅₀ values in the µM range against breast (MCF-7) and colon (HCT-116) cancer cell lines .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 2,3-dimethoxy vs. 3,4-dimethyl) influence biological activity?
- SAR Insights :
| Substituent Position | Bioactivity Trend | Example Reference |
|---|---|---|
| 2,3-Dimethoxy (target) | Enhanced solubility and kinase selectivity | |
| 3,4-Dimethyl (analog) | Increased lipophilicity but reduced target binding |
- Mechanism : Methoxy groups improve hydrogen bonding with kinase active sites, while bulky substituents sterically hinder binding .
Q. What strategies resolve low yields in the final amide coupling step?
- Optimization Approaches :
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent polarity : Switch to DMF or DCM to stabilize reactive intermediates .
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis) .
Q. How can computational modeling predict binding affinities to kinase targets?
- Protocol :
Docking studies : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17).
MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS).
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values .
Q. What experimental discrepancies arise in bioactivity data across analogs, and how are they addressed?
- Common Issues :
- Inconsistent IC₅₀ values : Due to variations in assay conditions (e.g., serum concentration).
- False positives : Caused by aggregation-based inhibition.
- Solutions :
- Standardize protocols (e.g., 10% FBS in media).
- Include detergent (e.g., 0.01% Tween-20) to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
